An In-depth Technical Guide to the Chemical Properties of 3-Acetamido-5-bromobenzoic acid
An In-depth Technical Guide to the Chemical Properties of 3-Acetamido-5-bromobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3-Acetamido-5-bromobenzoic acid, a valuable chemical intermediate in organic synthesis and drug discovery. This document outlines its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and logical workflows to guide laboratory practice.
Core Chemical and Physical Properties
3-Acetamido-5-bromobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with an acetamido group at the C3 position and a bromine atom at the C5 position, provides multiple sites for chemical modification, making it a versatile building block.[1] The key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3-acetamido-5-bromobenzoic acid | [1] |
| Synonyms | 3-bromo-5-acetamidobenzoic acid | [1] |
| CAS Number | 78238-11-6 | [1][2] |
| Molecular Formula | C₉H₈BrNO₃ | [1][2] |
| Molecular Weight | 258.07 g/mol | [1] |
| Appearance | Solid at room temperature | [1] |
| Purity | Typically ≥98% | [2] |
| Melting Point | Data not readily available in cited literature. | |
| Solubility | Expected to have low solubility in water. |
Spectroscopic Data for Structural Elucidation
While experimental spectra for 3-Acetamido-5-bromobenzoic acid are not widely published, the following tables detail the predicted mass spectrometry data and the expected characteristics for ¹H NMR, ¹³C NMR, and IR spectroscopy based on its chemical structure and analysis of similar compounds.[1][3]
Predicted Mass Spectrometry Data
| Adduct | m/z (mass-to-charge ratio) | Source(s) |
| [M+H]⁺ | 257.97603 | [4] |
| [M+Na]⁺ | 279.95797 | [4] |
| [M+NH₄]⁺ | 275.00257 | [1] |
| [M-H]⁻ | 255.96147 | [1][4] |
Expected Spectroscopic Characteristics
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (3H) appearing as multiplets or broad singlets in the aromatic region (~7.5-8.5 ppm).- A singlet for the amide proton (NH) (~8-10 ppm, may be broad and exchangeable with D₂O).- A singlet for the acetyl methyl protons (CH₃) in the aliphatic region (~2.0-2.2 ppm).- A very broad singlet for the carboxylic acid proton (COOH) (>10 ppm, exchangeable with D₂O). |
| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon (~165-175 ppm).- A signal for the amide carbonyl carbon (~168-172 ppm).- Six distinct signals for the aromatic carbons, with the carbon bearing the bromine (C-Br) being significantly shifted.- A signal for the acetyl methyl carbon (~20-25 ppm). |
| IR (Infrared) | - A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).- A C=O stretch from the carboxylic acid group (~1700-1725 cm⁻¹).- A C=O stretch from the amide group (Amide I band) (~1650-1680 cm⁻¹).- An N-H bend from the amide group (Amide II band) (~1520-1550 cm⁻¹).- C-H stretches from the aromatic ring (~3000-3100 cm⁻¹) and methyl group (~2850-2960 cm⁻¹).- A C-Br stretch in the fingerprint region (<700 cm⁻¹). |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of 3-Acetamido-5-bromobenzoic acid.
Synthesis Protocol: Acetylation of 3-Amino-5-bromobenzoic acid
This protocol describes a reliable method for the synthesis of the title compound starting from 3-Amino-5-bromobenzoic acid, based on standard N-acetylation procedures.[5]
Materials:
-
3-Amino-5-bromobenzoic acid
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend or dissolve 3-Amino-5-bromobenzoic acid (1.0 equivalent) in a minimal amount of glacial acetic acid. Gentle warming may be required for dissolution.
-
Cautiously add acetic anhydride (1.1-1.2 equivalents) to the stirred mixture in a dropwise manner.
-
Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain this temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-cold deionized water while stirring. This will precipitate the crude product and hydrolyze any excess acetic anhydride.
-
Collect the solid precipitate by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove acetic acid and other water-soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-Acetamido-5-bromobenzoic acid.
-
Dry the purified product under vacuum to a constant weight.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for structural confirmation.[6]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 3-Acetamido-5-bromobenzoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Apply Fourier transformation to the acquired data. Phase the spectra, perform baseline correction, and calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy This protocol is for obtaining the infrared spectrum to identify functional groups.[3][7]
Methodology:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the dry product (~1-2 mg) with ~100 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C=O, N-H, C-Br).
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway and experimental workflows using the DOT language.
Caption: Synthetic pathway for 3-Acetamido-5-bromobenzoic acid.
Caption: Workflow for the synthesis and purification process.
Caption: Workflow for spectroscopic analysis and characterization.
Safety and Handling
3-Acetamido-5-bromobenzoic acid is classified with the GHS07 pictogram, indicating that it can be an irritant.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Standard laboratory safety precautions should be observed. Handle in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
This guide serves as a foundational resource for professionals engaged in the use of 3-Acetamido-5-bromobenzoic acid. The provided data and protocols are intended to facilitate its effective and safe application in research and development.
References
- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. labsolu.ca [labsolu.ca]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 5. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. ijtsrd.com [ijtsrd.com]
